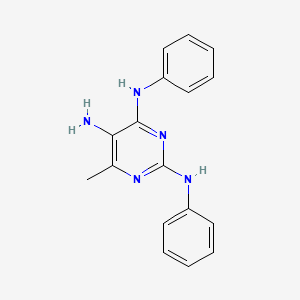
6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine, also known as MPTP, is a compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the pyrimidine family and has been shown to have a variety of biochemical and physiological effects.
作用機序
6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine's mechanism of action involves the conversion of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine to MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and Physiological Effects
6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopaminergic neurons, 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has also been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine.
実験室実験の利点と制限
6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and has a well-understood mechanism of action. Additionally, the 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine-induced Parkinson's disease model has been extensively studied and is a well-established tool for studying the pathophysiology of Parkinson's disease. However, there are also limitations to the use of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine in lab experiments. 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine is a toxic compound and must be handled with care. Additionally, the 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine-induced Parkinson's disease model has limitations in terms of its ability to fully replicate the disease in humans.
将来の方向性
There are several future directions for research on 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine. One area of interest is the development of new compounds that can selectively target dopaminergic neurons without causing cell death. Another area of interest is the use of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine as a tool to study other neurological diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is interest in using 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine as a tool to study the role of mitochondrial dysfunction and oxidative stress in the pathogenesis of neurodegenerative diseases.
合成法
The synthesis of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine involves the reaction of 2,4,5-triaminopyrimidine with 2-bromo-1,3-diphenylpropane in the presence of a palladium catalyst and a base. This reaction yields 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine as a white solid with a melting point of 310-312°C. The purity of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine can be confirmed by various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has been used extensively in scientific research as a tool to study the function of a variety of biological systems. One of the most well-known applications of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine is in the study of Parkinson's disease. 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine is converted to MPP+ in the brain, which selectively destroys dopaminergic neurons in the substantia nigra. This model has been used to study the pathophysiology of Parkinson's disease and to test potential therapeutic interventions.
特性
IUPAC Name |
6-methyl-2-N,4-N-diphenylpyrimidine-2,4,5-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-12-15(18)16(20-13-8-4-2-5-9-13)22-17(19-12)21-14-10-6-3-7-11-14/h2-11H,18H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHPFBFTMCSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N~2~,N~4~-diphenylpyrimidine-2,4,5-triamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

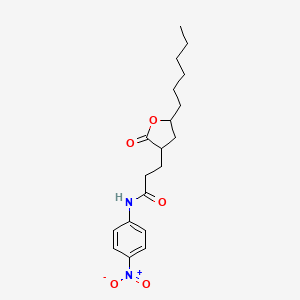
![N-(dicyclopropylmethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5213997.png)
![2-[4-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5213998.png)

![2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5214009.png)
![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5214017.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5214024.png)
![N-{1-[1-(4-chloro-3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5214031.png)
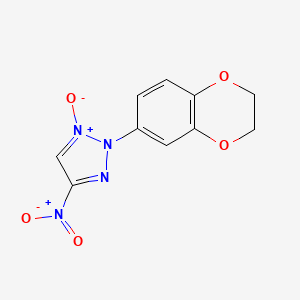
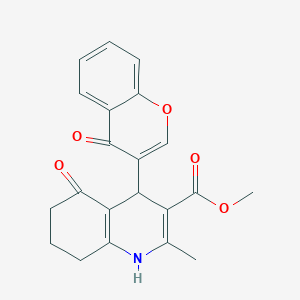
![3-allyl-5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214052.png)
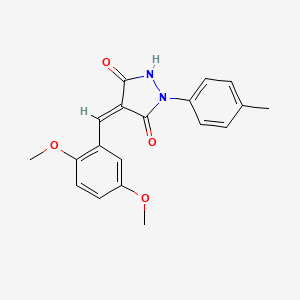
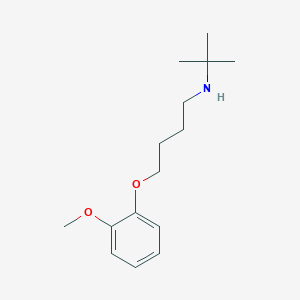
![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214071.png)